molecular formula C21H20ClN5O4 B2839363 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 932527-97-4

5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2839363
CAS No.: 932527-97-4
M. Wt: 441.87
InChI Key: FPIBKJRCJNIEDQ-UHFFFAOYSA-N
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Description

The compound 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of triazole, oxadiazole, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Oxadiazole Ring Formation: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃).

    Final Coupling: The triazole and oxadiazole intermediates are then coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the nitro groups if present, using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, especially in the presence of activating groups like methoxy.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.

Biology and Medicine

    Antimicrobial Activity: The compound’s structure suggests potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Cancer Research: Its ability to interact with biological macromolecules could be explored for anticancer activity, particularly in targeting specific pathways involved in cell proliferation.

Industry

    Pharmaceuticals: As a precursor or active ingredient in the synthesis of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its effects is likely related to its ability to interact with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, altering signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid share the triazole ring and exhibit similar reactivity.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are structurally similar and used in similar applications.

Uniqueness

The uniqueness of 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4/c1-11-14(22)7-6-8-15(11)27-12(2)18(24-26-27)21-23-20(25-31-21)13-9-16(28-3)19(30-5)17(10-13)29-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIBKJRCJNIEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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